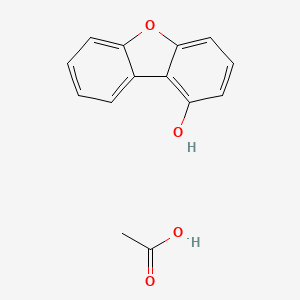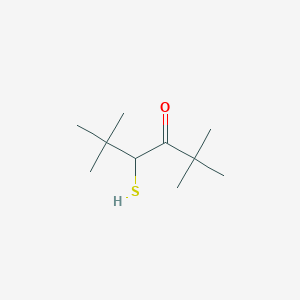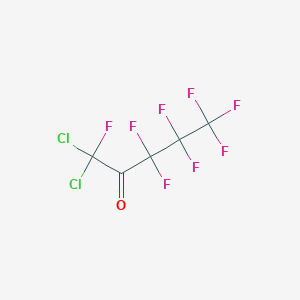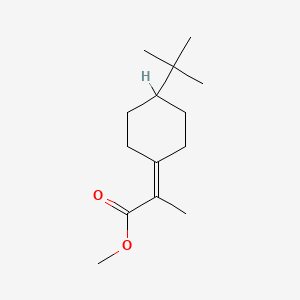
Methyl 2-(4-tert-butylcyclohexylidene)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-tert-butylcyclohexylidene)propanoate is an organic compound with the molecular formula C14H24O2 and a molecular weight of 224.343 g/mol This compound is a derivative of propanoic acid and features a cyclohexylidene ring substituted with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-tert-butylcyclohexylidene)propanoate typically involves the esterification of 2-(4-tert-butylcyclohexylidene)propanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and catalysts ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-tert-butylcyclohexylidene)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(4-tert-butylcyclohexylidene)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-tert-butylcyclohexylidene)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-isobutylphenyl)propanoate
- Methyl 2-(4-tert-butylcyclohexylidene)propyl formate
- Methyl 2-(4-tert-butylcyclohexylidene)propionic acid
Uniqueness
Methyl 2-(4-tert-butylcyclohexylidene)propanoate is unique due to its specific structural features, such as the presence of a tert-butyl group and a cyclohexylidene ring
Propiedades
Número CAS |
105613-85-2 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
methyl 2-(4-tert-butylcyclohexylidene)propanoate |
InChI |
InChI=1S/C14H24O2/c1-10(13(15)16-5)11-6-8-12(9-7-11)14(2,3)4/h12H,6-9H2,1-5H3 |
Clave InChI |
JADAGPJVEFHGHK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CCC(CC1)C(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



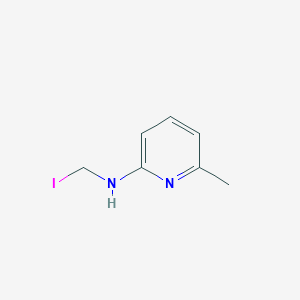
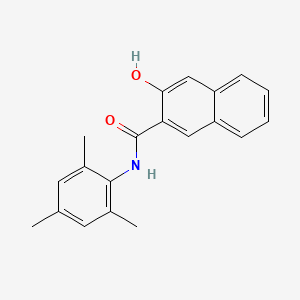
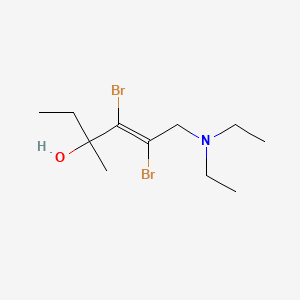
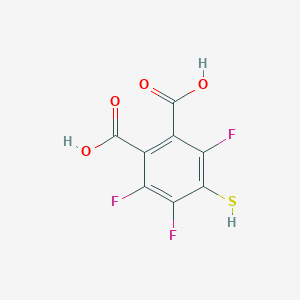

![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)


![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
